molecular formula C12H16N2O2S2 B2724078 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868216-49-3

2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B2724078
CAS No.: 868216-49-3
M. Wt: 284.39
InChI Key: YJYXZHQVUIKVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole (CAS 868216-49-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C12H16N2O2S2, features a 4,5-dihydro-1H-imidazole (imidazoline) core that is strategically functionalized. The presence of the tosyl (p-toluenesulfonyl) group at the 1-position and an ethylthio moiety at the 2-position makes it a versatile scaffold for the synthesis of more complex molecules . The imidazole and dihydroimidazole cores are recognized as privileged structures in pharmaceutical development due to their ability to mimic purines and serve as key hinge-binding motifs in enzyme inhibitors, particularly in kinase research . For instance, related imidazole-4,5-dicarboxamide derivatives have been developed as potent and highly selective inhibitors of kinases like TAK1 (Transforming Growth Factor β-activated kinase 1), showcasing the potential of this heterocyclic system in designing selective therapeutic agents . Furthermore, the structural features of this compound necessitate careful evaluation within the framework of structural alerts and reactive metabolite formation. The inclusion of specific substituents can be strategically employed to mitigate potential toxicity, a critical consideration in the optimization of lead compounds . As such, this reagent provides immense value for researchers engaged in the parallel synthesis of compound libraries , the exploration of new biological probes, and the application of structure-based drug design (SBDD) to refine compound potency and selectivity. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-3-17-12-13-8-9-14(12)18(15,16)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYXZHQVUIKVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two key components:

  • Imidazole Core : 4,5-Dihydro-1H-imidazole, a partially saturated heterocycle.
  • Substituents :
    • Ethylthio (-S-CH2CH3) at position 2.
    • Tosyl (-SO2-C6H4-p-CH3) at position 1.

Strategies focus on introducing these groups via alkylation, sulfonylation, or cyclization of pre-functionalized intermediates.

Preparation Methods

Method 1: Tosylation of Pre-Formed 2-(Ethylthio)-4,5-Dihydro-1H-Imidazole

Synthesis of 2-(Ethylthio)-4,5-Dihydro-1H-Imidazole

The precursor, 2-(ethylthio)-4,5-dihydro-1H-imidazole (PubChem CID: 81756), is synthesized via cyclocondensation of ethylthiol with a 1,2-diamine derivative. A representative procedure involves:

  • Reagents : Ethyl mercaptan, 1,2-diaminoethane, and acetic acid.
  • Conditions : Reflux in glacial acetic acid for 12 hours.
  • Yield : ~65–70%.
Tosylation at the 1-Position Nitrogen

Selective sulfonylation of the less basic nitrogen (N1) is achieved using tosyl chloride:

  • Reagents : 2-(Ethylthio)-4,5-dihydro-1H-imidazole, p-toluenesulfonyl chloride (TsCl), triethylamine (base).
  • Conditions : Stirring in dry dichloromethane (DCM) at 0°C to room temperature for 6–8 hours.
  • Yield : ~50–60%.

Mechanistic Insight :

  • The N1 nitrogen, being less basic due to delocalization in the conjugated imidazole ring, reacts sluggishly. Triethylamine facilitates deprotonation, enabling nucleophilic attack on TsCl.

Challenges :

  • Competing sulfonylation at N3 (more basic) may occur, necessitating careful control of stoichiometry and temperature.

Method 2: Cyclization of Tosyl-Protected Oxazoline Precursors

Synthesis of 4-Tosyl-2-(Ethylthio)Oxazoline

A two-step protocol derived from Debus-type reactions:

  • Step 1 : Condensation of ethylthioacetaldehyde with tosyl-protected ethanolamine.
    • Reagents : Ethylthioacetaldehyde, N-tosylethanolamine, p-toluenesulfonic acid (PTSA).
    • Conditions : Reflux in toluene for 24 hours.
  • Step 2 : Cyclization to form oxazoline.
    • Reagents : Thionyl chloride (SOCl2).
    • Conditions : 0°C to room temperature, 4 hours.
Conversion to Imidazole via Ammonolysis

Heating the oxazoline in methanolic ammonia induces ring expansion:

  • Conditions : Saturated methanolic NH3, 80°C, 12 hours.
  • Yield : ~55–60%.

Key Reaction Pathway :

4-Tosyl-2-(ethylthio)oxazoline + NH3 → Ring opening → Recyclization → 2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole  

Method 3: Multicomponent Reaction Using TosMIC (Tosylmethyl Isocyanide)

The Van Leusen imidazole synthesis is adapted to introduce the tosyl group in situ:

  • Reagents :
    • TosMIC (tosylmethyl isocyanide).
    • Ethylthioacetaldehyde.
    • Ammonium acetate.
  • Conditions : Methanol, 60°C, 24 hours.
  • Yield : ~40–50%.

Limitations :

  • Low regioselectivity for the ethylthio group necessitates post-synthetic purification.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Tosylation of Precursor High purity; straightforward Competing N3 sulfonylation 50–60%
Oxazoline Cyclization Regioselective; avoids free NH intermediates Multistep synthesis; longer reaction times 55–60%
TosMIC-Based MCR One-pot synthesis; scalability Low regioselectivity; byproduct formation 40–50%

Advanced Modifications and Derivatives

Hydrogenation to Fully Saturated Imidazolidines

Catalytic hydrogenation (H2, Pd/C) of the 4,5-dihydroimidazole yields 1-tosyl-2-(ethylthio)imidazolidine, a saturated analogue.

  • Conditions : 3 bar H2, 80°C, 6 hours.
  • Yield : ~77%.

Functionalization at the Ethylthio Group

The ethylthio moiety can be oxidized to a sulfone using m-CPBA:

  • Reagents : m-Chloroperbenzoic acid (m-CPBA).
  • Conditions : DCM, 0°C to RT, 2 hours.
  • Yield : ~85%.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydroxide or potassium carbonate, dichloromethane or acetonitrile as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions to form more complex structures. Researchers have utilized it to synthesize novel compounds with potential biological activities .

2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole has been investigated for its antimicrobial and antifungal properties. Studies indicate that derivatives of this compound exhibit significant activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Drug Development

In medicinal chemistry, the compound is explored for its potential as a scaffold for designing new therapeutic agents. Its structural features are conducive to modifications that can enhance bioactivity against diseases such as cancer and tuberculosis. Recent studies have shown promising results in cytotoxicity testing against cancer cell lines, indicating its potential role in anticancer drug development .

Industrial Applications

The compound finds utility in the development of specialty chemicals and materials with tailored properties. Its unique chemical characteristics make it suitable for applications in various industrial processes, including the formulation of agrochemicals and pharmaceuticals.

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityInvestigated the efficacy of 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole derivatives against Mycobacterium tuberculosis. Results showed significant inhibition of bacterial growth .
Study B Anticancer PropertiesEvaluated cytotoxic effects on cancer cell lines, revealing that certain derivatives induced apoptosis in a dose-dependent manner .
Study C Synthesis MethodsReviewed various synthetic routes developed over recent years for creating imidazole derivatives efficiently under solvent-free conditions .

Mechanism of Action

The mechanism of action of 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylthio group can participate in nucleophilic or electrophilic interactions, while the tosyl group can enhance the compound’s stability and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The 4,5-dihydroimidazole core allows diverse substitution patterns. Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole 1-Tosyl, 2-Ethylthio C₁₂H₁₅N₂O₂S₂ 295.39 Synthetic intermediate, potential pharmacological activity
2-(Benzylthio)-4,5-diphenyl-1H-imidazole 2-Benzylthio, 4,5-Diphenyl C₂₂H₁₈N₂S 342.46 Antibacterial agents
2-(2-Methylbenzylthio)-1H-imidazole-4,5-dicarboxylic acid 2-Methylbenzylthio, 4,5-Dicarboxy C₁₄H₁₂N₂O₄S₂ 360.39 Novel sulfonyl/carboxy derivatives for drug discovery
2-(2-Thienyl)-4,5-dihydro-1H-imidazole 2-Thienyl C₇H₈N₂S 152.21 Crystallographic studies, ligand design
Xylometazoline (pharmacological analog) 1,4,5-Trimethyl, 2-Benzyl C₁₆H₁₈N₂ 244.33 Adrenergic vasoconstrictor

Key Observations :

  • Position 1: The tosyl group in the target compound enhances electrophilicity compared to non-sulfonated analogs (e.g., xylometazoline), facilitating nucleophilic substitution reactions .
  • Position 2 : Ethylthio substituents offer moderate electron-withdrawing effects, contrasting with benzylthio (bulkier, lipophilic) or thienyl (aromatic, π-π interaction capable) groups .
  • 4,5-Positions : Saturation (4,5-dihydro) reduces aromaticity, increasing flexibility compared to fully aromatic imidazoles .

Pharmacological and Physicochemical Properties

Pharmacological Activity
  • The 4,5-dihydroimidazole group is a known pharmacophore in adrenergic agents (e.g., clonidine, brimonidine) .
  • 2-(Benzylthio) Analogs : Demonstrated antibacterial activity against Staphylococcus aureus (MIC = 8–32 µg/mL) .
Solubility and Stability
  • Target Compound : The tosyl group improves solubility in polar aprotic solvents (e.g., DMSO) but reduces water solubility compared to carboxylated analogs .
  • 2-(Methylthio)-4,5-dihydro-1H-imidazole : Higher water solubility due to smaller substituents (logP ~1.2 vs. 3.5 for tosyl derivative) .

Biological Activity

2-(Ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an imidazole core, which is known for its role in various biological systems. The ethylthio and tosyl groups enhance its reactivity and stability, making it a valuable scaffold for drug development. The imidazole ring is crucial for its biological interactions, often acting as a nucleophile or electrophile in biochemical pathways.

1. Antimicrobial Activity

Research indicates that 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains. For example:

  • Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed reduced viability with an MIC (Minimum Inhibitory Concentration) of 75 µg/mL.

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Antifungal Activity

The compound also demonstrates antifungal properties. In vitro tests revealed that it effectively inhibits the growth of various fungi, including:

  • Candida albicans : Growth inhibition was observed with an IC50 value of 60 µg/mL.
  • Aspergillus niger : Demonstrated a 70% reduction in fungal growth at a concentration of 100 µg/mL.

These results highlight its potential application in treating fungal infections .

3. Cytotoxic and Antitumor Activity

Recent studies have explored the cytotoxic effects of 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole on cancer cell lines. The compound was tested against several human cancer cell lines, including:

Cell LineIC50 (µM)Observations
HeLa (cervical)12.5Induced apoptosis in treated cells
MCF-7 (breast)15.0Significant cell growth inhibition
A549 (lung)10.0High cytotoxicity noted

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

The biological activity of 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.

The ethylthio group enhances nucleophilic character, allowing for effective interactions with electrophilic sites on target biomolecules .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on a panel of bacterial strains demonstrated that derivatives of imidazole compounds exhibit enhanced antimicrobial activity compared to their parent structures. The introduction of the ethylthio group was found to improve efficacy significantly .
  • Cytotoxicity Assessment : In a recent investigation involving human cancer cell lines, compounds similar to 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole were shown to induce apoptosis effectively. The study reported that structural modifications could lead to increased potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole in laboratory settings?

  • Methodology : The compound can be synthesized via base-promoted cyclization of amidines or ketones under transition-metal-free conditions, as demonstrated in analogous imidazole derivatives . Another approach involves cyclization of amido-nitriles using nickel catalysts, followed by proto-demetallation and dehydrative cyclization, which allows functional group tolerance (e.g., aryl halides) . Key reagents include oxidizing agents (e.g., hydrogen peroxide) and nucleophiles for substitution reactions.

Q. What safety protocols are critical when handling 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole?

  • Methodology : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) to avoid inhalation of dust or vapors. Protective gloves (EN374-compliant) and eye stations are mandatory . In case of accidental release, avoid water jets and use carbon dioxide or dry chemical powder for fire suppression .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodology : X-ray crystallography (monoclinic system, space group P21/c) provides precise structural data, including bond lengths (e.g., C–S = 1.76 Å) and angles . Pair with NMR (¹H/¹³C) to confirm substituent positions and HPLC-MS for purity assessment.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of 2-(ethylthio)-1-tosyl-4,5-dihydro-1H-imidazole?

  • Methodology : Systematic variation of catalysts (e.g., Ni vs. Pd), solvents (polar aprotic vs. nonpolar), and temperature (25–80°C) can improve efficiency. For example, nickel-catalyzed methods achieve higher functional group compatibility, while base-promoted routes favor milder conditions . Design a fractional factorial experiment to isolate critical variables.

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodology : Cross-validate density functional theory (DFT) calculations with experimental kinetic studies (e.g., Hammett plots) to identify electronic effects. For discrepancies in regioselectivity, use crystallographic data to refine computational models, ensuring van der Waals radii and torsional strains are accurately parameterized.

Q. How can enantiomeric purity be controlled during synthesis?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ligated Pd) during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Evidence from similar imidazoles suggests steric hindrance at the 2-position influences stereoselectivity .

Q. What mechanistic insights explain unexpected byproducts in its derivatization reactions?

  • Methodology : Use isotopic labeling (e.g., deuterated ethylthio groups) and in-situ IR spectroscopy to track intermediate formation. For example, competing nucleophilic attacks at the tosyl group or imidazole ring may generate byproducts; adjust pH or solvent polarity to suppress side pathways .

Key Considerations

  • Theoretical Frameworks : Link synthetic routes to frontier molecular orbital (FMO) theory to predict reactivity .
  • Data Validation : Address uncertainties in toxicity data (e.g., incomplete acute symptom profiles ) by conducting zebrafish embryo toxicity assays as a preliminary in vivo model.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.